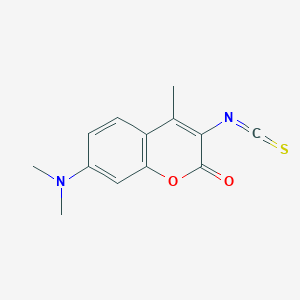
7-Dimethylamino-4-methylcoumarin-3-isothiocyanate(DACITC)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Dimethylamino-4-methylcoumarin-3-isothiocyanate involves several steps. One common method includes the reaction of 7-dimethylamino-4-methylcoumarin with thiophosgene to introduce the isothiocyanate group . The reaction conditions typically involve the use of solvents such as acetonitrile, chloroform, N,N-dimethylformamide, or methanol . The compound is then purified through recrystallization to obtain yellow needle-like crystals .
Chemical Reactions Analysis
7-Dimethylamino-4-methylcoumarin-3-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols and primary amines to form fluorescent derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions:
Major Products: The primary products formed are fluorescent derivatives used in various applications.
Scientific Research Applications
7-Dimethylamino-4-methylcoumarin-3-isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Dimethylamino-4-methylcoumarin-3-isothiocyanate involves its ability to form covalent bonds with alcohols and primary amines, resulting in fluorescent derivatives . The fluorescence properties of the compound are due to the presence of the coumarin moiety, which absorbs light and emits fluorescence at a specific wavelength . This makes it a valuable tool for detecting and analyzing various substances.
Comparison with Similar Compounds
7-Dimethylamino-4-methylcoumarin-3-isothiocyanate can be compared with other fluorescent labeling reagents, such as:
Tetramethylrhodamine-5-isothiocyanate (5-TRITC): Another fluorescent labeling reagent used for similar applications.
Malachite Green Isothiocyanate (MGITC): Used in surface-enhanced Raman scattering (SERS) analysis.
The uniqueness of 7-Dimethylamino-4-methylcoumarin-3-isothiocyanate lies in its specific fluorescence properties and its ability to form stable covalent bonds with target molecules, making it highly effective for various scientific and industrial applications .
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
7-(dimethylamino)-3-isothiocyanato-4-methylchromen-2-one |
InChI |
InChI=1S/C13H12N2O2S/c1-8-10-5-4-9(15(2)3)6-11(10)17-13(16)12(8)14-7-18/h4-6H,1-3H3 |
InChI Key |
WJBRBKATBOTUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















